N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENOXYPROPANAMIDE
Description
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-10-14(20-17-11)8-9-16-15(18)12(2)19-13-6-4-3-5-7-13/h3-7,10,12H,8-9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJFGYVEAXNINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENOXYPROPANAMIDE typically involves the reaction of 3-methyl-1,2-oxazole with 2-phenoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENOXYPROPANAMIDE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENOXYPROPANAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENOXYPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence, focusing on heterocyclic rings, substituents, and functional groups:
Key Observations
Heterocyclic Rings
- Oxazole vs. Isoxazole vs. Oxadiazole: The target compound’s 1,2-oxazole ring is aromatic, enabling π-π interactions critical for binding to biological targets. In contrast, Compound 20’s isoxazole (a positional isomer of oxazole) and Compound 50’s 1,2,4-oxadiazole may exhibit distinct electronic profiles. Oxadiazoles are known for higher metabolic stability but reduced hydrogen-bonding capacity compared to oxazoles .
Substituent Effects
- Electron-Withdrawing vs. The target compound’s phenoxy group, with an ether oxygen, is moderately electron-donating, which could improve solubility and reduce toxicity . Compound 50’s 3,5-dichloro substituents on pyridine increase lipophilicity and may enhance membrane permeability but raise toxicity concerns .
Functional Group Impact
- Amide vs. Thioether vs. Alcohol: The amide group in all compounds facilitates hydrogen bonding, critical for target engagement. However, Compound 20 and 50’s thioether groups introduce sulfur atoms, which may enhance lipophilicity and oxidative stability compared to the target’s ether group .
Biological Activity
N-[2-(3-Methyl-1,2-Oxazol-5-YL)Ethyl]-2-Phenoxypropanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its oxazole moiety, combined with a phenoxypropanamide structure, suggests a range of interactions with biological targets, making it a candidate for further research into its pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following IUPAC name: this compound. The presence of both oxazole and phenoxy groups contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N3O2 |
| Molecular Weight | 221.26 g/mol |
| CAS Number | 1248252-81-4 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The oxazole ring may play a crucial role in modulating biological pathways, potentially inhibiting enzymes related to microbial growth or cancer cell proliferation.
Proposed Mechanisms:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that regulate cellular processes.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Activity
Preliminary studies have shown that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Case Study : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL.
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research suggests it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration).
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Aleglitazar | Oxazole derivative | Antidiabetic |
| Ditazole | Oxazole moiety | Platelet aggregation inhibitor |
| Mubritinib | Tyrosine kinase inhibitor | Cancer treatment |
This compound stands out due to its specific substitution pattern on the oxazole ring, which may enhance its biological efficacy compared to other oxazole-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
